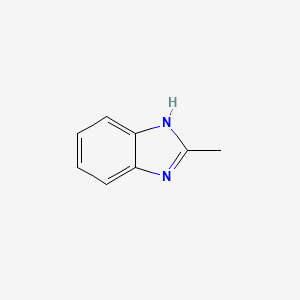

2-Methylbenzimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZYRENCLPUXAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060641 | |

| Record name | 1H-Benzimidazole, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Methylbenzimidazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19653 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000274 [mmHg] | |

| Record name | 2-Methylbenzimidazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19653 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

615-15-6, 30304-58-6 | |

| Record name | 2-Methylbenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazole, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030304586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLBENZIMIDAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Benzimidazole, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbenzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-BENZIMIDAZOLE, 2-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH8IWW7Y8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methylbenzimidazole from o-Phenylenediamine and Acetic Acid

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of 2-methylbenzimidazole, a crucial scaffold in medicinal chemistry. We will delve into the intricacies of the Phillips-Ladenburg condensation reaction, offering not just a protocol, but a deeper understanding of the underlying chemical principles that govern this transformation.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged structure in drug discovery. Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1] this compound, in particular, serves as a key precursor for a multitude of pharmacologically active compounds.[2][3] The synthesis route explored herein, the reaction of o-phenylenediamine with acetic acid, represents a classic and efficient method known as the Phillips-Ladenburg benzimidazole synthesis.[1][4][5] This reaction is a condensation type, where the two carbon-nitrogen bonds in the resulting benzimidazole are formed from o-phenylenediamine and the carboxylic acid.

The Phillips-Ladenburg Reaction: Mechanism and Rationale

The synthesis of this compound from o-phenylenediamine and acetic acid proceeds via a condensation reaction.[6][7] The generally accepted mechanism involves the following key steps:

-

Nucleophilic Attack: One of the amino groups of o-phenylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic acid.[8]

-

Intermediate Formation: This initial attack forms a tetrahedral intermediate.

-

Dehydration and Cyclization: The intermediate then undergoes dehydration (loss of a water molecule) and subsequent intramolecular cyclization to form the imidazole ring.[6][8] This cyclization is a crucial step in forming the bicyclic benzimidazole structure.

The reaction is typically carried out by heating the reactants, often in the presence of an acid catalyst, although acetic acid can sometimes serve as both reactant and catalyst.[1][4] The use of microwave assistance has also been explored to shorten reaction times and improve yields.[1]

Experimental Protocol: A Validated Approach

This section details a reliable, step-by-step procedure for the synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the process.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Notes |

| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 5.43 g (0.05 mol) | High purity is recommended. |

| Acetic Acid (Glacial) | CH₃COOH | 60.05 | 5.4 mL (~0.09 mol) | Can be used in excess. |

| Water | H₂O | 18.02 | 20 mL | As a solvent. |

| Concentrated Ammonia Solution | NH₄OH | 35.05 | As required | For neutralization. |

| 10% Aqueous Ethanol | C₂H₅OH/H₂O | - | As required | For recrystallization. |

| Toluene | C₇H₈ | 92.14 | Optional solvent | Can improve yield and reaction stability.[9] |

Reaction Workflow Diagram

Caption: Experimental workflow for this compound synthesis.

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask, combine 5.43 g of o-phenylenediamine, 20 mL of water, and 5.4 mL of acetic acid.[8] Attach a reflux condenser to the flask.

-

Rationale: Water acts as a solvent, and the reflux condenser prevents the loss of volatile reactants and solvent during heating.

-

-

Heating and Reflux: Heat the reaction mixture to reflux and maintain it for 45 minutes to 2 hours.[2][8][10] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.

-

-

Cooling and Neutralization: After the reflux period, allow the reaction mixture to cool to room temperature.[8] Then, gradually add concentrated ammonia solution with constant stirring until the mixture is slightly alkaline.[8][10] This can be checked with litmus paper.

-

Rationale: Cooling is essential before neutralization to control the exothermic reaction between the excess acetic acid and ammonia. Neutralization causes the this compound product, which is soluble in acidic conditions, to precipitate out of the solution.

-

-

Isolation of Crude Product: Collect the precipitate by filtration, for instance, using a Buchner funnel.[8] Wash the crude product with cold water to remove any remaining salts and impurities.[10]

-

Rationale: Filtration is a standard method for separating a solid product from a liquid reaction mixture. Washing with cold water minimizes the loss of the product due to dissolution.

-

-

Purification by Recrystallization: Dissolve the crude product in a minimal amount of boiling 10% aqueous ethanol.[8] If the solution is colored, a small amount of decolorizing carbon can be added, and the mixture is heated for a short period. Filter the hot solution to remove the carbon and any insoluble impurities. Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Rationale: Recrystallization is a powerful purification technique. The desired compound is more soluble in the hot solvent and less soluble in the cold solvent, allowing for the separation from impurities that are either highly soluble or insoluble in the chosen solvent system.

-

-

Final Product Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold 10% aqueous ethanol, and dry them. The melting point of pure this compound is expected to be in the range of 175-177 °C.[3]

-

Rationale: The final washing step removes any residual soluble impurities. Proper drying is crucial to obtain an accurate yield and for subsequent characterization.

-

Safety and Handling Precautions

-

o-Phenylenediamine: This compound is toxic if swallowed, harmful in contact with skin or if inhaled, causes serious eye irritation, and may cause an allergic skin reaction. It is also suspected of causing genetic defects and cancer.[11][12] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13] Work in a well-ventilated area or a chemical fume hood.[11]

-

Acetic Acid (Glacial): This is a corrosive substance that can cause severe skin burns and eye damage.[14] Use with appropriate PPE, and handle in a well-ventilated area.

-

Ammonia Solution: Concentrated ammonia is corrosive and has a pungent odor. Handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before starting any experimental work.[11][14]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Extend the reflux time and monitor the reaction by TLC. |

| Loss of product during workup. | Ensure the neutralization is done carefully to complete precipitation. Use minimal cold solvent for washing. | |

| Colored Product | Impurities in starting materials or side reactions. | Use high-purity starting materials. Use decolorizing carbon during recrystallization. |

| Product does not precipitate | Incomplete neutralization. | Add more ammonia solution until the mixture is distinctly alkaline. |

| Product is too soluble in the reaction mixture. | If using an alternative solvent like toluene, cooling to a lower temperature (0-15 °C) may be necessary to induce crystallization.[9] |

Conclusion

The synthesis of this compound from o-phenylenediamine and acetic acid is a robust and well-established method. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can reliably produce this valuable building block for further drug discovery and development efforts. The protocol described, along with the provided rationale and troubleshooting guide, serves as a comprehensive resource for achieving a successful synthesis.

References

- Synthesis of 2- Methyl benzimidazole. (2020-12-22). YouTube.

- Review On Synthesis Of Benzimidazole

- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a C

- Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences.

- Biological Activity of this compound Deriv

- Synthesis of benzimidazole from o-phenylenediamine and acetic acid reaction. Brainly.in.

- Phillips‐Ladenburg Benzimidazole Synthesis. CoLab.

- Synthesis of 2 methyl benzimdazole

- Preparation method of this compound.

- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform

- SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. Semantic Scholar.

- SAFETY D

- This compound. ChemicalBook.

- SAFETY D

- SAFETY D

- o-Phenylene Diamine MATERIAL SAFETY D

- o-PHENYLENEDIAMINE HAZARD SUMMARY. NJ.gov.

- This compound. Sigma-Aldrich.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 615-15-6 [chemicalbook.com]

- 3. This compound 98 615-15-6 [sigmaaldrich.com]

- 4. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. brainly.in [brainly.in]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. CN102827083A - Preparation method of this compound - Google Patents [patents.google.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. fishersci.com [fishersci.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. nj.gov [nj.gov]

- 14. uwm.edu [uwm.edu]

The Synthesis of 2-Methylbenzimidazole: A Mechanistic and Practical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the predominant synthetic route to 2-methylbenzimidazole, a crucial scaffold in medicinal chemistry. The core focus is the condensation reaction between o-phenylenediamine and acetic acid, commonly known as the Phillips-Ladenburg synthesis. This document delves into the underlying reaction mechanism, offering a step-by-step analysis of the chemical transformations. Furthermore, it presents a detailed, field-proven experimental protocol, supported by quantitative data and troubleshooting insights to ensure reliable and reproducible outcomes. Visualizations of the reaction pathway and experimental workflow are provided to enhance understanding. This guide is intended to serve as an authoritative resource for researchers and professionals engaged in the synthesis and development of benzimidazole-based compounds.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazoles are a class of heterocyclic aromatic organic compounds characterized by the fusion of a benzene ring and an imidazole ring. This bicyclic system is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets, leading to a diverse array of pharmacological activities.[1][2] The 2-methyl substituted derivative, this compound, is a fundamental building block for the synthesis of more complex molecules with therapeutic potential, including antimicrobial, anticancer, and antiviral agents.[3][4] A thorough understanding of its formation is therefore paramount for chemists in the pharmaceutical sciences.

The most direct and widely employed method for synthesizing this compound is the condensation of o-phenylenediamine with acetic acid.[5][6] This reaction is valued for its simplicity, use of readily available starting materials, and generally high yields.[7]

The Core Mechanism: A Step-by-Step Analysis of the Phillips-Ladenburg Synthesis

The formation of this compound from o-phenylenediamine and acetic acid proceeds through a well-established acid-catalyzed condensation, cyclization, and dehydration sequence.[5][6] The presence of an acid catalyst, while not always strictly necessary, significantly enhances the reaction rate and efficiency.[8]

Step 1: Nucleophilic Attack

The reaction initiates with the nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of acetic acid. The lone pair of electrons on the nitrogen atom is attracted to the electrophilic carbonyl carbon.[5] This step is often facilitated by an acid catalyst, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.

Step 2: Formation of a Tetrahedral Intermediate

The initial nucleophilic attack results in the formation of an unstable tetrahedral intermediate.[5] This intermediate contains both a hydroxyl group and an amino group attached to the same carbon.

Step 3: Dehydration and Imine Formation

The tetrahedral intermediate readily loses a molecule of water in a dehydration step to form an N-acylated intermediate, which can exist in equilibrium with its imine tautomer (a Schiff base).[6] The acidic conditions promote the protonation of the hydroxyl group, turning it into a good leaving group (H₂O).

Step 4: Intramolecular Cyclization

The second amino group of the o-phenylenediamine derivative then performs an intramolecular nucleophilic attack on the imine carbon.[6] This step is crucial as it leads to the formation of the five-membered imidazole ring.

Step 5: Aromatization

The final step involves the elimination of a second molecule of water from the cyclized intermediate to yield the stable, aromatic this compound ring system.[5] This aromatization is the thermodynamic driving force for the reaction.

Visualizing the Reaction Mechanism

The following diagram illustrates the step-by-step formation of this compound.

Caption: Reaction mechanism for the formation of this compound.

Experimental Protocol and Data

The following protocol is a robust and reproducible method for the synthesis of this compound.

Materials and Reagents:

-

o-Phenylenediamine

-

Glacial Acetic Acid

-

10% Sodium Hydroxide Solution

-

Toluene (optional, as solvent)[9]

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine and a slight molar excess of acetic acid.[2][5] Water or toluene can be used as a solvent.[5][9]

-

Heat the reaction mixture to reflux (typically around 100°C in water) for 45 minutes to 2 hours.[2][5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the flask to room temperature.

-

Slowly and carefully add a 10% sodium hydroxide solution to the reaction mixture with constant stirring until the solution is alkaline to litmus paper.[2] This step neutralizes the excess acetic acid and any acid catalyst used, causing the product to precipitate.

-

Collect the crude precipitate by suction filtration and wash it thoroughly with cold water.[2]

-

Purify the crude this compound by recrystallization from a 10% aqueous ethanol solution.[5]

-

Dry the purified crystals, weigh them, and determine the melting point.

Experimental Workflow Visualization

Caption: A typical experimental workflow for this compound synthesis.

Quantitative Data Summary

The yield of this compound is influenced by reaction conditions such as temperature, reaction time, and the presence of a catalyst. The following table summarizes representative data from various synthetic approaches.

| Entry | Starting Materials | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | o-Phenylenediamine, Acetic Acid | Water | 100 | 2 | 68 | [8][10] |

| 2 | o-Phenylenediamine, Acetic Acid | Toluene | Reflux | 4 | 86 | [9] |

| 3 | 2-Nitroaniline, Ethanol | Cu-Pd/γ-Al₂O₃ | 180 | 6 | 89.2 | [1] |

| 4 | 2-Nitroaniline, Ethanol | K-modified Cu-Pd/γ-Al₂O₃ | 160 | - | 98.2 | [11] |

Causality in Experimental Choices & Self-Validating Systems

-

Choice of Acidic Conditions: The use of acetic acid serves as both a reactant and a mildly acidic medium. For more challenging substrates or to accelerate the reaction, stronger acid catalysts like hydrochloric acid or p-toluenesulfonic acid can be employed.[3][8] The acid protonates the carbonyl group of acetic acid, increasing its electrophilicity and facilitating the initial nucleophilic attack by the less basic amino group of o-phenylenediamine.[12] It also protonates the hydroxyl group of the tetrahedral intermediate, converting it into a better leaving group (water) and driving the dehydration steps.[12]

-

Temperature and Reaction Time: Heating the reaction mixture provides the necessary activation energy for the condensation and cyclization steps. Refluxing ensures a constant and controlled reaction temperature. The optimal reaction time is a balance between achieving complete conversion of the starting material and minimizing the formation of potential byproducts from prolonged heating.

-

Work-up Procedure: The neutralization step with a base is critical. This compound is basic and can form a water-soluble salt in acidic conditions. By making the solution alkaline, the free base precipitates out, allowing for its isolation. Thorough washing with cold water removes any remaining salts and water-soluble impurities.

-

Purification: Recrystallization is a standard and effective method for purifying the crude product. The choice of solvent (e.g., aqueous ethanol) is based on the principle that the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This allows for the formation of pure crystals upon cooling, while impurities remain in the mother liquor.

Alternative Synthetic Routes

While the Phillips-Ladenburg synthesis is the most common, other methods for preparing this compound exist. A notable alternative involves the reductive cyclization of 2-nitroaniline with ethanol over a heterogeneous catalyst, such as copper-palladium supported on gamma-alumina (Cu-Pd/γ-Al₂O₃).[1][11] This method offers the advantage of using readily available starting materials and can achieve very high yields.[1] The reaction proceeds through a multi-step sequence including the dehydrogenation of ethanol to acetaldehyde, the reduction of the nitro group of 2-nitroaniline to an amino group, condensation with acetaldehyde, and subsequent cyclization.[1]

Conclusion

The synthesis of this compound via the condensation of o-phenylenediamine and acetic acid is a cornerstone reaction in heterocyclic chemistry. Its simplicity, efficiency, and the importance of its product make it a vital process for professionals in drug discovery and development. A thorough understanding of the underlying mechanism, coupled with a well-defined experimental protocol, is essential for the successful and reproducible synthesis of this key chemical intermediate. The insights and procedures detailed in this guide provide a solid foundation for researchers working with this important class of compounds.

References

-

Yuan, G., et al. (2018). Heterogeneous Catalytic Synthesis of this compound from 2-Nitroaniline and Ethanol Over Mg Modified Cu-Pd/γ-Al2O3. MDPI. [Link]

-

Hulla, M., et al. (2019). The dilemma between acid and base catalysis in the synthesis of benzimidazole from o-phenylenediamine and carbon dioxide. Chemical Communications. [Link]

-

Lunkad, A. (2020). Synthesis of 2- Methyl benzimidazole. YouTube. [Link]

-

Saini, S., et al. (2016). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. Semantic Scholar. [Link]

- CN102827083A - Preparation method of this compound.

-

Plausible mechanistic pathway for the synthesis of 2‐methyl benzimidazole. ResearchGate. [Link]

-

Li, J., et al. (2023). Synthesis of this compound in Continuous Flow: Mechanism of Cu–Pd/(K)γ-Al2O3-Catalyzed Deactivation and Regeneration. Industrial & Engineering Chemistry Research. [Link]

-

Synthesis of benzimidazole from o-phenylenediamine and acetic acid reaction. Brainly.in. [Link]

-

The dilemma between acid and base catalysis in the synthesis of benzimidazole from o-phenylenediamine and carbon dioxide. ResearchGate. [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives. PMC - NIH. [Link]

-

Benzimidazole. Organic Syntheses Procedure. [Link]

-

Synthesis of -2-methylbenzimidazole (78). ResearchGate. [Link]

-

Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. [Link]

-

SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. ResearchGate. [Link]

-

STUDY OF THE CONDENSATION OF O-PHENYLENEDIAMINES WITH MALONIC ACID UNDER ACIDIC MEDIUM. Revues Scientifiques Marocaines. [Link]

-

Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. ResearchGate. [Link]

-

Boric Acid Catalyzed Synthesis of Benzimidazoles in Aqueous Medium. Journal of Pharmaceutical Science and Bioscientific Research. [Link]

-

A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. NIH. [Link]

-

Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]

-

Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. [Link]

-

IR spectra for this compound (a) and this compound dithiocarbamate-Pb(II) complex (b). ResearchGate. [Link]

-

Reaction of o-phenylenediamine with organic acids. ResearchGate. [Link]

-

Azarifar, D., et al. (2010). Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. Journal of The Serbian Chemical Society. [Link]

-

Phillips‐Ladenburg Benzimidazole Synthesis. CoLab. [Link]

-

Benzimidazole synthesis. Organic Chemistry Portal. [Link]

-

This compound. PubChem. [Link]

-

Das, S., et al. (2023). Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. [Link]

-

Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Publishing. [Link]

-

el-Naem, S. I., et al. (2003). Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity. Archiv der Pharmazie. [Link]

-

Thermochemical properties of two benzimidazole derivatives: 2-Phenyl- and 2-benzylbenzimidazole. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. brainly.in [brainly.in]

- 7. This compound | 615-15-6 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN102827083A - Preparation method of this compound - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The dilemma between acid and base catalysis in the synthesis of benzimidazole from o-phenylenediamine and carbon dioxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]

2-Methylbenzimidazole physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methylbenzimidazole

Introduction: this compound (CAS 615-15-6) is a heterocyclic aromatic organic compound that serves as a cornerstone in medicinal chemistry and materials science.[1][2][3] Its structure, featuring a benzene ring fused to an imidazole moiety with a methyl substituent at the 2-position, imparts a unique combination of physical and chemical properties.[1] This versatile scaffold is a key building block in the synthesis of a wide array of pharmacologically active agents, including anthelmintic, antiviral, and anticancer drugs.[3][4][5] This guide provides an in-depth analysis of its core properties, synthesis, reactivity, and characterization, tailored for researchers, scientists, and drug development professionals.

Part 1: Core Physicochemical Properties

This compound is typically a white to light beige or brown crystalline powder at room temperature.[1][2][3] Its stability under normal storage conditions makes it a reliable reagent in various synthetic applications.[1] A comprehensive summary of its key physical and chemical properties is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈N₂ | [2][6][7] |

| Molecular Weight | 132.16 g/mol | [2][6][7] |

| Appearance | White to light beige/brown crystalline powder | [1][2][3] |

| Melting Point | 175-177 °C | [2][7][8] |

| Boiling Point | ~339.4 °C at 760 mmHg | [8] |

| Water Solubility | Slightly soluble | [1][2][9] |

| Solubility in Organic Solvents | Soluble in DMSO (Slightly), Methanol (Slightly), Alcohol, Ether | [2][3][7] |

| pKa | 6.19 (at 25 °C) | [1][2][7] |

| InChIKey | LDZYRENCLPUXAX-UHFFFAOYSA-N | [2][6] |

| CAS Number | 615-15-6 | [1][2][6] |

Part 2: Synthesis and Reactivity

The chemical behavior of this compound is dictated by the interplay of its aromatic benzene ring, the nucleophilic and acidic nature of the imidazole N-H, and the reactivity of the C2-methyl group.

Synthesis: The Phillips-Ladenburg Condensation

The most prevalent and efficient method for synthesizing this compound is the Phillips-Ladenburg reaction, which involves the condensation of o-phenylenediamine with acetic acid.[2][4][10] This reaction proceeds via an acid-catalyzed mechanism, where the carboxylic acid reacts with the diamine to form a Schiff base intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final benzimidazole ring system.[4]

The choice of reaction conditions can influence yield and purity. Heating in the presence of an acid catalyst, such as hydrochloric acid or simply an excess of acetic acid, is common.[4][11] The use of a solvent like toluene can aid in azeotropic water removal, driving the equilibrium towards product formation and improving yields to over 85%.[12]

Caption: Key reactive sites on the this compound molecule.

Part 3: Spectroscopic Characterization

Accurate structural elucidation and purity assessment are critical for any chemical compound intended for research or drug development. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are powerful analytical techniques for the unambiguous characterization of this compound. [13]

Table 2: Spectroscopic Data for this compound

| Technique | Solvent/Method | Observed Signals (δ ppm or ν cm⁻¹) and Interpretation | Source(s) |

| ¹H NMR | CDCl₃ | δ ~7.52 (m, 2H, Ar-H), ~7.20 (m, 2H, Ar-H), ~2.62 (s, 3H, -CH₃) | [14] |

| ¹H NMR | DMSO-d₆ | δ ~12.3 (br s, 1H, N-H), ~7.5-7.2 (m, 4H, Ar-H), ~2.5 (s, 3H, -CH₃) | [13] |

| ¹³C NMR | DMSO-d₆ | δ ~152.0 (C2), ~142.0 (C7a), ~135.0 (C3a), ~122.0 (C5), ~115.0 (C6), ~110.0 (C7), ~14.0 (-CH₃) | [13][15] |

| IR | KBr | ν ~3400 (N-H stretch), ~2960 (C-H stretch), ~1623 (C=N stretch) | [14][16] |

| Mass Spec. | EI | Molecular Ion [M]⁺ at m/z = 132 | [13][17] |

Note: NMR chemical shifts can vary slightly depending on solvent, concentration, and instrument.

Part 4: Experimental Protocols

The following protocols provide standardized, self-validating methodologies for the synthesis and characterization of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures, emphasizing efficiency and purity. [2][11][18][19] Objective: To synthesize this compound via the condensation of o-phenylenediamine and acetic acid.

Materials:

-

o-Phenylenediamine (5.0 g, 46.2 mmol)

-

Glacial Acetic Acid (5.6 g, 93.0 mmol, ~5.3 mL)

-

10% Sodium Hydroxide (NaOH) solution

-

Deionized Water

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add o-phenylenediamine (5.0 g) and glacial acetic acid (5.3 mL).

-

Reflux: Attach a reflux condenser and heat the mixture in a water bath or heating mantle at 100 °C for 2 hours. [11][19]The solution will darken.

-

Cooling: After 2 hours, remove the heat source and allow the reaction mixture to cool to room temperature.

-

Neutralization & Precipitation: Slowly add 10% NaOH solution to the cooled mixture with constant stirring until the solution is slightly alkaline (test with pH paper). A precipitate will form. [2][18]5. Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with several portions of cold deionized water to remove residual salts and acetic acid. [18][19]7. Recrystallization (Purification): The crude product can be recrystallized from hot water or a 10% aqueous ethanol solution to yield a purified, crystalline solid. [2][18]8. Drying: Dry the purified product in a desiccator or a vacuum oven at a moderate temperature (~60-70 °C).

Validation: The success of the synthesis is confirmed by taking a melting point of the final product (expected: 175-177 °C) and by spectroscopic analysis as described in Protocol 2.

Protocol 2: Spectroscopic Characterization

Objective: To confirm the identity and purity of the synthesized this compound using NMR and MS.

A. NMR Sample Preparation & Acquisition:

-

Sample Preparation: Accurately weigh 5-10 mg of the dried product and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. [13]2. Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. [13]4. ¹H NMR Acquisition: Acquire the proton spectrum using standard parameters (e.g., 16 scans, 1-2 second relaxation delay). [13]5. ¹³C NMR Acquisition: Acquire the carbon spectrum, typically requiring a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. [13] B. Mass Spectrometry Sample Preparation & Acquisition:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol.

-

Instrument Setup: Calibrate the mass spectrometer. Set the ionization source (e.g., Electron Ionization - EI) and mass analyzer parameters to scan a relevant mass-to-charge (m/z) range (e.g., 50-200 Da). [13]3. Data Acquisition: Introduce the sample into the instrument.

-

Data Analysis: Analyze the resulting spectrum, identifying the molecular ion peak ([M]⁺). For this compound, this should appear at an m/z of approximately 132. [13]

Caption: Workflow for the spectroscopic characterization of this compound.

References

- Application Notes and Protocols for the Spectroscopic Analysis of 2-methyl-1H-benzimidazole-4-methanol. (n.d.). Benchchem.

- This compound 615-15-6 wiki. (n.d.). Guidechem.

- This compound | 615-15-6. (n.d.). ChemicalBook.

- This compound | C8H8N2. (n.d.). PubChem.

- In-depth Technical Guide: Chemical Properties of 2-Methyl-1H-benzimidazole-4-methanol. (n.d.). Benchchem.

- Understanding the Chemical Properties and Applications of this compound. (2025, December 29). NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis of 2- Methyl benzimidazole. (2020, December 22). YouTube.

- Preparation method of this compound. (n.d.). Google Patents.

- Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (n.d.). Dhaka University Journal of Pharmaceutical Sciences.

- Biological Activity of this compound Derivatives: A Technical Guide. (n.d.). Benchchem.

- Benzimidazole. (n.d.). Organic Syntheses Procedure.

- This compound CAS#: 615-15-6. (n.d.). ChemicalBook.

- SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. (2016, May 15). Semantic Scholar.

- This compound | Solubility of Things. (n.d.).

- 2-Methyl-1H-benzimidazole - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. (n.d.).

- An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (n.d.). The Royal Society of Chemistry.

- This compound. (n.d.). HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD.

- 1H-Benzimidazole, 2-methyl-. (n.d.). NIST WebBook.

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | 615-15-6 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. longdom.org [longdom.org]

- 6. This compound | C8H8N2 | CID 11984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 615-15-6 [m.chemicalbook.com]

- 8. Pharmaceutical and chemical intermediates,CAS#:615-15-6,2-甲基苯并咪唑,this compound [en.chemfish.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. banglajol.info [banglajol.info]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. CN102827083A - Preparation method of this compound - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. spectrabase.com [spectrabase.com]

- 16. rsc.org [rsc.org]

- 17. 1H-Benzimidazole, 2-methyl- [webbook.nist.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Solubility of 2-Methylbenzimidazole in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-methylbenzimidazole, a key heterocyclic compound in pharmaceutical and materials science. The document delves into the theoretical underpinnings of its solubility, presents available experimental data in a range of common organic solvents, and offers a detailed, field-proven protocol for empirical solubility determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solution behavior for applications ranging from synthesis and purification to formulation and biological screening.

Introduction: The Significance of this compound and its Solubility

This compound is a versatile heterocyclic compound that serves as a fundamental building block in the synthesis of a wide array of biologically active molecules and functional materials.[1] Its benzimidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2] The solubility of this compound in various organic solvents is a critical parameter that dictates its utility in numerous applications.

A comprehensive understanding of its solubility is paramount for:

-

Synthetic Chemistry: Optimizing reaction conditions, facilitating purification through crystallization, and ensuring efficient product isolation.

-

Pharmaceutical Development: Formulating drug products with desired bioavailability, developing stable solutions for in vitro and in vivo screening, and enabling analytical characterization.[3]

-

Materials Science: Processing and fabricating polymers and other materials where this compound is used as an additive or monomer.

This guide aims to provide a detailed and practical resource on the solubility of this compound, combining theoretical principles with experimental data and methodologies.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute (this compound) and the solvent. The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding.[4] A more quantitative approach involves considering the thermodynamics of dissolution and the specific molecular interactions.

Molecular Structure and Intermolecular Forces

This compound possesses a rigid bicyclic aromatic structure with both hydrogen bond donor (N-H) and acceptor (N) sites, as well as a non-polar methyl group and benzene ring. This amphiphilic nature results in a complex solubility profile.[2] The key intermolecular forces at play are:

-

Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, and the lone pair on the sp2-hybridized nitrogen can act as an acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) are generally good solvents for this compound.

-

Dipole-Dipole Interactions: The molecule has a significant dipole moment, leading to favorable interactions with polar solvents (e.g., ketones, esters).

-

Van der Waals Forces: These non-specific interactions are present in all solvent-solute systems and are particularly important for solubility in non-polar solvents.

Hansen Solubility Parameters (HSP)

A more sophisticated method for predicting solubility is the use of Hansen Solubility Parameters.[5] HSP theory decomposes the total cohesive energy density of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[6] A solute is predicted to be soluble in a solvent when their respective HSP values are similar.

The Hansen Solubility Parameters for this compound are listed in the table below. These values can be used to calculate the "distance" (Ra) between this compound and a solvent in "Hansen space." A smaller Ra value indicates a higher likelihood of solubility.

| Compound | CAS Number | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| This compound | 615-15-6 | 20.7 | 10.5 | 12.8 |

Table 1: Hansen Solubility Parameters for this compound.[7]

This theoretical framework provides a basis for understanding the experimental solubility data presented in the following section.

Quantitative Solubility Data

The following table summarizes the available experimental mole fraction solubility (x₁) of this compound in a range of organic solvents at various temperatures.

| Solvent | Temperature (K) | Mole Fraction (x₁) | Reference |

| Alcohols | |||

| 1-Propanol | 298.15 | 0.045 | [3] |

| 1-Butanol | 298.15 | 0.038 | [3] |

| 2-Butanol | 298.15 | 0.031 | [3] |

| 2-Methyl-2-propanol | 298.15 | 0.052 | [3] |

| 1-Hexanol | 298.15 | 0.021 | [3] |

| Chlorinated Solvents | |||

| Dichloromethane | 298.15 | 0.003 | [8] |

| 1-Chlorobutane | 298.15 | 0.0007 | [8] |

| Aromatic Solvents | |||

| Toluene | 298.15 | 0.001 | [8] |

| 2-Nitrotoluene | 298.15 | 0.004 | [8] |

| Other Solvents | |||

| Methanol | Ambient | Slightly Soluble | [9] |

| DMSO | Ambient | Slightly Soluble | [9] |

| Benzene | Ambient | Insoluble | [10] |

Table 2: Experimental Solubility of this compound in Various Organic Solvents.

Analysis of Solubility Trends:

-

Alcohols: this compound exhibits moderate solubility in alcohols.[3] The solubility generally decreases with increasing alkyl chain length in linear alcohols, which can be attributed to the decreasing polarity of the solvent.[3] The higher solubility in the branched alcohol, 2-methyl-2-propanol, may be due to steric factors influencing the solvent-solute interactions.

-

Polarity: As expected from its structure, this compound is more soluble in polar solvents than in non-polar solvents.[2] Its solubility in the highly non-polar solvent benzene is negligible.[10]

-

Temperature: The solubility of this compound in organic solvents is generally expected to increase with temperature.[2]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is a robust and widely accepted technique for determining the thermodynamic solubility of a compound.[11] The following protocol provides a detailed, step-by-step guide for its implementation.

Principle

An excess amount of the solid compound is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. The solid and liquid phases are then separated, and the concentration of the solute in the saturated solution is determined using a suitable analytical method.

Materials and Equipment

-

This compound (solid)

-

Solvent of interest (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Procedure

-

Preparation of Solvent: Ensure the solvent is of high purity and degassed if necessary.

-

Sample Preparation: Add an excess of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

-

Sample Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Quantification: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze both the standard solutions and the filtered saturated solution using a validated HPLC method.

-

Data Analysis: Construct a calibration curve from the analytical data of the standard solutions. Use the calibration curve to determine the concentration of this compound in the saturated solution.

Self-Validating System

To ensure the trustworthiness of the results, the following checks should be incorporated:

-

Confirmation of Equilibrium: Analyze samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the measured solubility is constant, indicating that equilibrium has been reached.

-

Solid Phase Analysis: After the experiment, recover the excess solid and analyze it using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to ensure that no phase transformation or solvate formation has occurred during the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Conclusion

This technical guide has provided a multi-faceted examination of the solubility of this compound in common organic solvents. By integrating theoretical principles, including the application of Hansen Solubility Parameters, with available experimental data, a comprehensive picture of its solution behavior emerges. The detailed protocol for the shake-flask method offers a practical and reliable approach for researchers to determine solubility in their own laboratories. A thorough understanding of the principles and data presented herein will empower scientists and developers to effectively utilize this compound in a wide range of chemical and pharmaceutical applications.

References

-

Solubility of Things. (n.d.). This compound. Retrieved from [Link]

-

Domanska, U., & Szydłowski, J. (2003). Solubility of Benzimidazoles in Alcohols. Journal of Chemical & Engineering Data, 48(4), 939–942. [Link]

-

Domanska, U., & Szydłowski, J. (2003). Solubility of Benzimidazoles in Alcohols. Journal of Chemical & Engineering Data, 48(4), 939–942. [Link]

-

Hansen Solubility Parameters. (n.d.). Sheet1. Retrieved from [Link]

-

Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Solubility of Things. (n.d.). Ethyl 2-(1H-benzimidazol-2-ylsulfanyl)acetate. Retrieved from [Link]

-

Journal of Drug Delivery and Therapeutics. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Retrieved from [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

ResearchGate. (2017). Temperature and solvent dependent apparent thermodynamic behavior of 2-Mercaptomethyl Benzimidazole in pure and binary solvents from 283.15 K to 328.15 K. Retrieved from [Link]

-

QxMD. (2025). Modeling and simulation of Benzimidazole dissolution behavior in different monosolvents using machine learning and thermodynamic models. Retrieved from [Link]

-

ResearchGate. (n.d.). Hansen solubility parameters and boiling points of polybenzimidazole and solvents. Retrieved from [Link]

-

ResearchGate. (2002). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]

-

ChemRxiv. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. Retrieved from [Link]

-

IOSR Journal of Pharmacy. (2025). Synthesis And Biological Evaluation Of Benzimidazole Derivatives. Retrieved from [Link]

-

Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

-

PubMed. (2025). Prediction of small-molecule pharmaceuticals solubility parameters using a thermodynamic SAFT-based equation of state. Retrieved from [Link]

-

Pharmaceutical Sciences. (2025). Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determination. Retrieved from [Link]

-

NIH. (2007). Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) this compound, (/) 2-phenylimidazole, or (O) 4,5-diphenylimidazole, or (4) 2,4,5triphenylimidazole in toluene; points are the experimental values. Retrieved from [Link]

-

Semantic Scholar. (2016). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. hansen-solubility.com [hansen-solubility.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound CAS#: 615-15-6 [m.chemicalbook.com]

- 10. This compound | 615-15-6 [chemicalbook.com]

- 11. dissolutiontech.com [dissolutiontech.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Methylbenzimidazole

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 2-methylbenzimidazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important heterocyclic compound through detailed spectral interpretation. We will explore the underlying principles governing chemical shifts, coupling constants, and the influence of tautomerism, supported by experimental data from authoritative sources. This guide also includes a detailed experimental protocol for data acquisition and visual aids to facilitate a deeper understanding of the molecular structure and its NMR characteristics.

Introduction: The Significance of this compound

Benzimidazoles are a prominent class of heterocyclic compounds, forming the core scaffold of numerous molecules with significant biological activities, including antimicrobial, antiviral, and antitumor properties.[1] this compound, a fundamental derivative, serves as a crucial building block in the synthesis of more complex pharmaceutical agents.[2] Its deceptively simple structure presents a fascinating case study in NMR spectroscopy, particularly concerning the phenomenon of proton tautomerism, which profoundly influences its spectral features.[3] An unambiguous understanding and interpretation of its ¹H and ¹³C NMR spectra are paramount for structure verification, purity assessment, and as a reference for the characterization of more complex derivatives.[1][4]

Molecular Structure and Tautomerism

This compound consists of a benzene ring fused to an imidazole ring, with a methyl group substituted at the C2 position of the imidazole moiety. A key feature of N-unsubstituted benzimidazoles is the rapid intermolecular proton exchange between the two nitrogen atoms (N1 and N3). This process, known as tautomerism, leads to an averaging of the chemical environments of the symmetric positions in the molecule.

Caption: Tautomeric equilibrium in this compound.

The rate of this exchange is often solvent and temperature-dependent. In many common NMR solvents like DMSO-d₆ and CDCl₃ at room temperature, this exchange is fast on the NMR timescale. Consequently, pairs of carbons (C4/C7 and C5/C6) and their attached protons become chemically equivalent, simplifying the resulting spectra.[3][5]

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides critical information about the proton environment in the molecule. The key features are the chemical shift (δ), signal integration, and spin-spin coupling (multiplicity).

Spectrum in DMSO-d₆

In deuterated dimethyl sulfoxide (DMSO-d₆), the N-H proton is readily observed due to hydrogen bonding with the solvent.[1]

-

N-H Proton (H1): This proton typically appears as a broad singlet in the far downfield region, around δ 12.20 ppm .[6] The significant deshielding is due to the aromatic ring current and intermolecular hydrogen bonding with the DMSO-d₆ solvent.[1] The broadness arises from quadrupole broadening by the adjacent nitrogen atom and chemical exchange.[1]

-

Aromatic Protons (H4/H7 and H5/H6): Due to rapid tautomerism, the benzene portion of the molecule exhibits symmetry. This results in two distinct signals for the four aromatic protons, appearing as an AA'BB' system.

-

Methyl Protons (C2-CH₃): The three protons of the methyl group are equivalent and appear as a sharp singlet at approximately δ 2.46 ppm .[6]

Spectrum in CDCl₃

In chloroform-d (CDCl₃), the spectral pattern is similar, but the chemical shifts vary due to different solvent-solute interactions.

-

N-H Proton (H1): The N-H proton signal is still broad but appears further upfield compared to DMSO-d₆, typically around δ 10.3 ppm .[7]

-

Aromatic Protons (H4/H7 and H5/H6): The two groups of aromatic protons are observed as multiplets around δ 7.55-7.58 ppm and δ 7.20-7.26 ppm .[7]

-

Methyl Protons (C2-CH₃): The methyl singlet is found at approximately δ 2.59 ppm .[7]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their electronic environment. Due to the fast tautomeric equilibrium, the spectrum is simplified, showing fewer signals than would be expected for a single static tautomer.

Spectrum in DMSO-d₆

-

C2 Carbon: This imine-like carbon is the most deshielded in the heterocyclic ring, appearing at approximately δ 151.2 ppm .[6]

-

Fused Carbons (C3a/C7a): These two carbons become equivalent due to tautomerism and resonate around δ 138.9 ppm .[6]

-

Aromatic Carbons (C4/C7 and C5/C6): The pairs of aromatic carbons also become equivalent. The spectrum shows distinct signals for these pairs, typically observed around δ 114.2 ppm and δ 130.9 ppm , although assignments can vary.[6] Other sources report values around δ 114.5 ppm and δ 121.3 ppm .[8] This region can be complex and may show averaged signals.

-

Methyl Carbon (C2-CH₃): The methyl carbon is highly shielded and appears far upfield at approximately δ 14.5 ppm .[6]

Spectrum in CDCl₃

The chemical shifts in CDCl₃ are slightly different but follow the same pattern.

-

C2 Carbon: Appears at δ 151.7 ppm .[7]

-

Fused Carbons (C3a/C7a): Resonate at δ 138.6 ppm .[7]

-

Aromatic Carbons (C4/C7 and C5/C6): Observed at δ 114.6 ppm and δ 122.1 ppm .[7]

-

Methyl Carbon (C2-CH₃): Appears at δ 14.9 ppm .[7]

Summary of NMR Data

The following tables summarize the assigned chemical shifts for this compound in DMSO-d₆ and CDCl₃.

Table 1: ¹H NMR Chemical Shifts (δ, ppm)

| Proton Assignment | DMSO-d₆ | CDCl₃ | Multiplicity |

| N-H | ~12.20[6] | ~10.3[7] | br s |

| H4 / H7 | ~7.45[6] | ~7.57[7] | m |

| H5 / H6 | ~7.08[6] | ~7.23[7] | m |

| C2-CH₃ | ~2.46[6] | ~2.59[7] | s |

(s = singlet, br s = broad singlet, m = multiplet)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

| Carbon Assignment | DMSO-d₆ | CDCl₃ |

| C2 | ~151.2[6] | ~151.7[7] |

| C3a / C7a | ~138.9[6] | ~138.6[7] |

| C4 / C7 | ~114.2[6] | ~114.6[7] |

| C5 / C6 | ~130.9[6] | ~122.1[7] |

| C2-CH₃ | ~14.5[6] | ~14.9[7] |

Experimental Protocol for NMR Data Acquisition

This section outlines a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Caption: Workflow for NMR data acquisition and processing.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for benzimidazole derivatives as it effectively dissolves them and allows for the clear observation of the N-H proton.[1]

-

Vortex the sample until the solid is completely dissolved.

-

Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette plugged with a small amount of glass wool to filter out any particulate matter.[1]

-

-

Instrument Setup and Calibration:

-

Insert the NMR tube into the spectrometer.

-

Lock the instrument on the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity by shimming.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and an accumulation of 8 to 16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a spectral width of 220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2 seconds, and an accumulation of several hundred to over a thousand scans, depending on the sample concentration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (CDCl₃: δH 7.26, δC 77.16; DMSO-d₆: δH 2.50, δC 39.52).

-

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and characteristic. The rapid tautomeric exchange on the NMR timescale results in a simplified, time-averaged spectrum that reflects the molecule's inherent symmetry. Key diagnostic signals include the downfield N-H proton, the two distinct multiplets for the aromatic protons, and the upfield singlet for the methyl group in the ¹H spectrum. The ¹³C spectrum is characterized by five signals for the eight carbon atoms of the benzimidazole core, plus the signal for the methyl carbon. This technical guide provides the foundational spectral data and interpretation necessary for any scientist working with this important class of compounds, facilitating accurate structural characterization and quality control in research and development settings.

References

-

Kattimani, P. P., Kamble, R. R., & Meti, G. Y. (2015). Expedient synthesis of benzimidazoles using amides. RSC Advances, 5(25), 19126-19132. Retrieved from [Link]

-

Alarcón-Polo, E., Elguero, J., & Claramunt, R. M. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(10), 625-634. Retrieved from [Link]

-

Bouattour, S., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(1), 107-112. Retrieved from [Link]

-

Lee, C. K., & Lee, I.-S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 425. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methyl-1H-benzimidazole - Optional[13C NMR] - Chemical Shifts. Wiley-VCH GmbH. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Dalton Transactions Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of benzimidazole‐containing imide oligomers. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methyl-1H-benzimidazole - Optional[13C NMR] - Chemical Shifts. John Wiley & Sons, Inc. Retrieved from [Link]

-

AIST. (n.d.). This compound. Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Table 2/2b, 1H NMR (in CDCl3). Retrieved from [Link]

-

Pérez, M. A., et al. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19), 6528. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2003). Supplementary Material (ESI) for Green Chemistry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. ias.ac.in [ias.ac.in]

- 8. rsc.org [rsc.org]

An In-Depth Technical Guide to the FT-IR Spectrum of 2-Methylbenzimidazole

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Methylbenzimidazole, a crucial heterocyclic compound in pharmaceutical and materials science.[1][2] Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical application of FT-IR spectroscopy for the structural elucidation and quality control of this important molecule.

Introduction: The Significance of this compound and FT-IR Spectroscopy

This compound (C₈H₈N₂) is a bicyclic molecule comprising a fusion of benzene and imidazole rings with a methyl substituent at the 2-position.[1][3][4][5] This structural motif is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[2][6] The precise identification and characterization of its functional groups are paramount for ensuring purity, understanding reactivity, and predicting biological interactions.

FT-IR spectroscopy is an indispensable analytical technique for this purpose. It probes the vibrational transitions of a molecule's chemical bonds upon absorption of infrared radiation.[2] Each functional group possesses a unique set of vibrational modes (stretching, bending, rocking, etc.), which absorb at characteristic frequencies, producing a distinct spectral fingerprint. This guide will dissect the FT-IR spectrum of this compound, assigning key absorption bands to their corresponding molecular vibrations.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

Obtaining a clean and reproducible FT-IR spectrum of solid this compound is foundational to accurate analysis. Several methods are suitable, with the choice often depending on the available equipment and sample quantity.[7][8]

Sample Preparation: The Thin Solid Film Method

A reliable and straightforward method for solid samples is the thin solid film technique.[9] This approach minimizes scattering effects that can be problematic with crystalline solids.

Step-by-Step Methodology:

-

Dissolution: Dissolve a small amount (approx. 5-10 mg) of this compound in a few drops of a volatile solvent such as methylene chloride or acetone.[9]

-

Deposition: Using a pipette, carefully deposit a drop of the solution onto one face of an infrared-transparent salt plate (e.g., KBr or NaCl).[9]

-

Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound should remain on the plate.[9] If the resulting film is too thin (weak absorption), another drop of the solution can be added and evaporated. Conversely, if the film is too thick (peaks are flattened or "clipped"), the plate should be cleaned and a more dilute solution used.[9]

-

Cleaning: After analysis, the salt plates must be thoroughly cleaned with a suitable solvent (e.g., acetone) and stored in a desiccator to prevent fogging from atmospheric moisture.[10]

Alternative Preparation: KBr Pellet and ATR

-

KBr Pellet Method: This classic technique involves grinding a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) powder (100-200 mg) and pressing the mixture into a transparent pellet.[7][10] The KBr acts as an IR-transparent matrix.[7]

-

Attenuated Total Reflectance (ATR): ATR is a modern technique that requires minimal sample preparation. The solid sample is simply placed in direct contact with a high-refractive-index crystal (often diamond or germanium), and an evanescent wave probes the sample surface.[7][8]

Data Acquisition Parameters

For optimal results, the following FT-IR spectrometer settings are recommended:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean salt plate (for thin film) or the empty sample compartment should be collected prior to sample analysis.

Spectral Analysis: Decoding the Vibrational Fingerprint

The FT-IR spectrum of this compound is rich with information. The key functional groups—the N-H of the imidazole ring, the aromatic C-H and C=C bonds of the benzene ring, the C=N of the imidazole, and the C-H bonds of the methyl group—all give rise to characteristic absorption bands.

Molecular Structure and Key Vibrational Modes

The following diagram illustrates the structure of this compound and the primary vibrational modes analyzed in its FT-IR spectrum.

Caption: Molecular structure of this compound with key functional groups highlighted.

Summary of Characteristic FT-IR Absorption Bands

The following table summarizes the expected vibrational frequencies for the key functional groups in this compound, compiled from spectroscopic data on benzimidazole derivatives.[6][11][12][13][14]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3400 - 3200 | Broad, Medium | N-H Stretching (intermolecular H-bonding) | Imidazole N-H |

| ~3100 - 3000 | Medium to Weak | C-H Stretching | Aromatic C-H |

| ~2970 - 2920 | Medium to Weak | Asymmetric C-H Stretching | Methyl (CH₃) |

| ~2880 - 2850 | Medium to Weak | Symmetric C-H Stretching | Methyl (CH₃) |

| ~1625 - 1600 | Medium to Strong | C=N Stretching | Imidazole C=N |

| ~1600 - 1450 | Medium to Strong (multiple bands) | C=C Stretching | Aromatic Ring |

| ~1460 | Medium | Asymmetric C-H Bending (Scissoring) | Methyl (CH₃) |

| ~1380 | Medium | Symmetric C-H Bending (Umbrella) | Methyl (CH₃) |

| ~1280 | Medium | C-N Stretching | Imidazole C-N |

| ~900 - 675 | Strong | C-H Out-of-Plane Bending | Aromatic C-H |

Detailed Interpretation of Spectral Regions

-

3500 - 2800 cm⁻¹ Region (X-H Stretching):

-

N-H Stretching: A broad absorption band is typically observed in the 3400-3200 cm⁻¹ range, characteristic of the N-H stretching vibration in the imidazole ring.[11][15] The broadness is a direct consequence of intermolecular hydrogen bonding between adjacent this compound molecules in the solid state.

-

Aromatic C-H Stretching: Weaker, sharp bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are indicative of the C-H stretching vibrations of the benzene ring.[13][16]

-

Aliphatic C-H Stretching: The C-H stretching vibrations of the methyl group appear as distinct peaks just below 3000 cm⁻¹.[17][18] Expect to see an asymmetric stretch around 2962 cm⁻¹ and a symmetric stretch near 2872 cm⁻¹.[17] The presence of multiple peaks in the 3000-2850 cm⁻¹ range confirms the existence of both methyl and aromatic C-H bonds.[17]

-

-

1700 - 1400 cm⁻¹ Region (Double Bond Region):

-

C=N Stretching: A strong absorption band, typically around 1624 cm⁻¹ to 1600 cm⁻¹, is assigned to the C=N stretching vibration of the imidazole ring.[11][19] This is a highly characteristic peak for benzimidazole derivatives.

-

C=C Stretching: The aromatic ring gives rise to several medium to strong intensity bands in the 1600-1450 cm⁻¹ region due to C=C bond stretching vibrations within the benzene ring.[11][16]

-

-

1470 - 1350 cm⁻¹ Region (C-H Bending):

-

Fingerprint Region (< 1300 cm⁻¹):

-

C-N Stretching: The stretching vibration of the C-N single bond within the imidazole ring is often found around 1280 cm⁻¹.[6][22]

-

Aromatic C-H Out-of-Plane Bending: This region is dominated by strong, sharp bands resulting from the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands (typically between 900 cm⁻¹ and 675 cm⁻¹) can provide information about the substitution pattern on the benzene ring.[23]